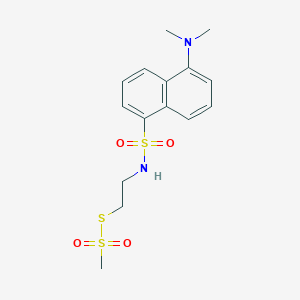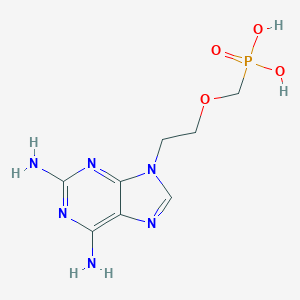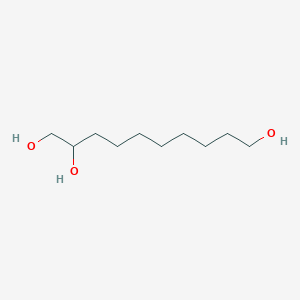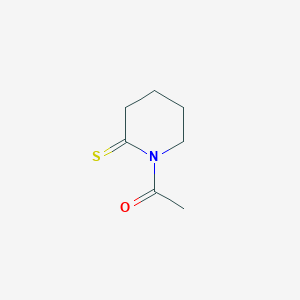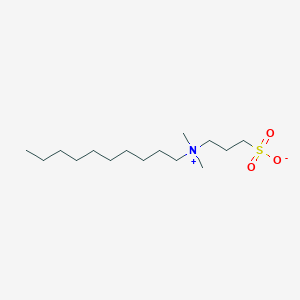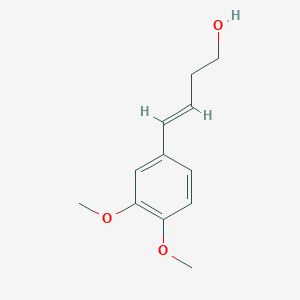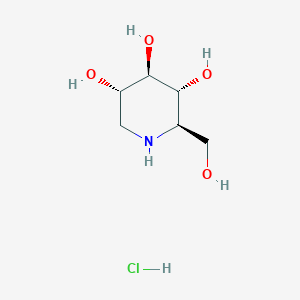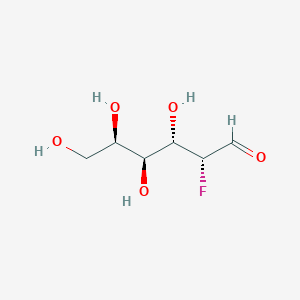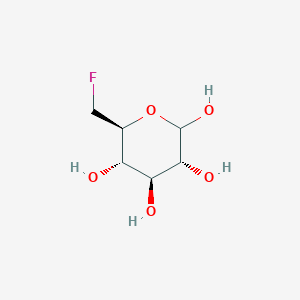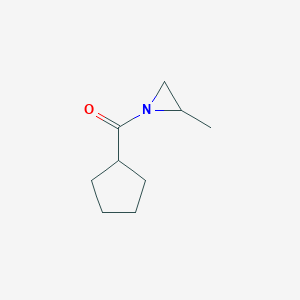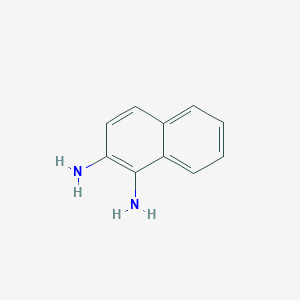
1,2-二氨基萘
描述
Synthesis Analysis
The synthesis of diaminonaphthalene derivatives, such as 1,8-diaminonaphthalene (1,8-DAN), involves various organic synthesis techniques. These techniques enable the efficient creation of complex scaffolds through two or four-component reactions under different conditions and heterogynous catalysts. Such processes have led to the production of molecules with applications ranging from medicines to sensors and dyes (Ghodsi Mohammadi Ziarani et al., 2020).
Molecular Structure Analysis
The molecular structure of diaminonaphthalene derivatives, such as poly(1,8-diaminonaphthalene) (PDAN), showcases a composition that includes imine (NC), amine (NHC), and free amine (–NH2) units linking naphthalene rings. These structures can assume double-stranded ladder or single-stranded configurations, facilitating their diverse chemical functionalities and applications in adsorbing heavy metallic ions from water effluents (Xin-Gui Li et al., 2004).
Chemical Reactions and Properties
Diaminonaphthalene undergoes selective reactions with various reagents to form novel compounds. For instance, its reaction with 9-BBN leads to the formation of bridging amine-aminoborane complexes, which further react with dimethylamides of titanium and zirconium, demonstrating its versatility in forming compounds with potential applications in materials science and catalysis (Galia Bar-Haim et al., 1997).
Physical Properties Analysis
The physical properties of diaminonaphthalene derivatives, particularly polymeric forms like PDAN, are significant for their applications. PDAN exhibits electrical semiconductivity and high resistance to strong acids and alkalis, alongside a notable adsorption capacity for heavy metal ions. This makes it an ideal candidate for environmental cleanup and sensor applications (Xin-Gui Li et al., 2019).
科学研究应用
Materials Science: Perovskite Synthesis
- Application Summary : Utilized in the synthesis of Dion–Jacobson two-dimensional perovskites .
- Methods : Hydro-iodic acid-based wet chemistry is employed to prepare diaminonaphthalene lead iodide (DANPI) crystals and thin films .
- Results : The materials exhibit a dominant emission peak at about 519 nm, suggesting exciton-related recombination processes. The band gap is direct, at 2.43 eV .
Analytical Chemistry: Selenium Detection
- Application Summary : Employed for the extraction-spectrophotometric determination of selenium in organoselenium compounds .
- Methods : Complexes with selenium (IV) are extracted with toluene, and the absorbance of the extracts is measured .
- Results : The calibration curves are linear in the range of selenium concentrations of 1–9.1 mg/L. The relative error of determination does not exceed ±2% .
Energy Storage: Conductivity Enhancement
- Application Summary : Reinforcement in poly (1,8 diaminonaphthalene) (PDAN) to improve thermal and AC conductivity properties .
- Methods : CdSe quantum dots (QDs) are embedded into the PDAN matrix during polymerization .
- Results : Enhanced thermal degradation and electrical conduction compared to native PDAN .
Environmental Science: Antibacterial Applications
- Application Summary : Used in the development of polymer-functionalized carbon dots for antibacterial applications .
- Methods : Carbon dots developed using 1,5-diaminonaphthalene through solvothermal method .
- Results : The materials can produce singlet oxygen under visible-light, contributing to antibacterial properties .
Medicine: Biomolecule Sensors
- Application Summary : Diaminonaphthalene polymers are used in biomolecule sensors for detecting changes in biological disturbances and environmental contaminations .
- Methods : The polymers are synthesized from aromatic diamines through electrochemical or chemical oxidative polymerization .
- Results : The sensors are capable of detecting hazardous metals, heavy metals, and biomolecules with high sensitivity .
Electronics: Electrochemical Sensors
- Application Summary : Applied in the creation of nanocomposites for electrochemical sensors .
- Methods : Poly(diaminonaphthalene) combined with reduced graphene oxide (RGO) is synthesized using cyclic voltammetry .
- Results : The sensors exhibit limits of detection of 3.30 µg L−1 for Pb2+ and 4.43 µg L−1 for Cd2+ .
安全和危害
1,2-Diaminonaphthalene should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
未来方向
1,2-Diaminonaphthalene has been used in the synthesis of carbon dots for biomedical and energy applications . It has also been used in the modification of perovskite surfaces to slow their degradation against external stimuli, providing a promising path for increasing the efficiency and durability of perovskite devices .
属性
IUPAC Name |
naphthalene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWKDHZTDQSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870808 | |
| Record name | 1,2-Naphthylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminonaphthalene | |
CAS RN |
938-25-0, 38096-30-9 | |
| Record name | 1,2-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Naphthylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038096309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Naphthalenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Naphthylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 938-25-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

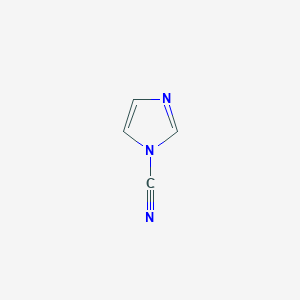
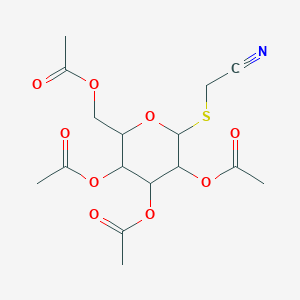
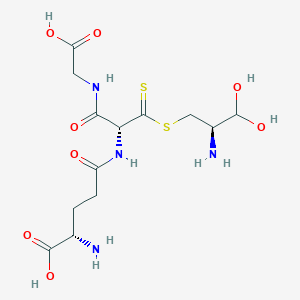
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
